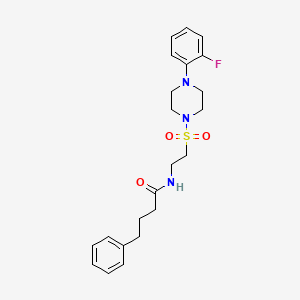

![molecular formula C17H19N3O4 B2608690 N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-(4-异丙基-6-氧代嘧啶-1(6H)-基)乙酰胺 CAS No. 1210908-69-2](/img/structure/B2608690.png)

N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-(4-异丙基-6-氧代嘧啶-1(6H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

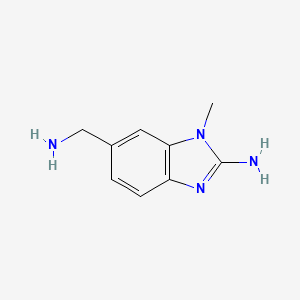

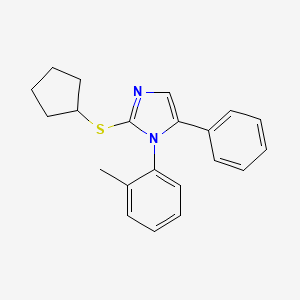

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide” is a complex organic compound. It contains a benzodioxole group, which is a type of aromatic ether, and a pyrimidinone group, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of similar benzodioxole-type compounds has been reported in the literature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzodioxole group attached to a pyrimidinone group via an acetamide linker. The benzodioxole group is a type of aromatic ether, while the pyrimidinone group is a type of heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution .科学研究应用

Medicinal Chemistry and Drug Development

Anticancer Agents: The benzo[d][1,3]dioxole scaffold has attracted attention due to its potential as a pharmacophore for anticancer agents. Researchers explore derivatives of this compound for their cytotoxic effects against cancer cells. By modifying the substituents on the aromatic ring or the acetamide moiety, scientists aim to enhance selectivity and potency. Early studies suggest that certain derivatives exhibit promising antiproliferative activity against various cancer cell lines .

Anti-inflammatory Compounds: The presence of the benzo[d][1,3]dioxole ring system in this compound may contribute to anti-inflammatory properties. Researchers investigate its potential as an inhibitor of pro-inflammatory enzymes (such as cyclooxygenase and lipoxygenase) or as a modulator of inflammatory pathways. These efforts aim to develop novel anti-inflammatory drugs with improved efficacy and reduced side effects.

Organic Synthesis and Chemical Reactions

Building Block for Organic Synthesis: The benzo[d][1,3]dioxole motif serves as a versatile building block in organic synthesis. Chemists utilize it to construct more complex molecules through functional group transformations. For instance, the compound can undergo arylation reactions, aza-Michael additions, and Bischler–Napieralski cyclizations to yield diverse products. Researchers explore these synthetic routes to access structurally diverse compounds for drug discovery and material science .

Silane Derivatives: The compound’s triethoxysilane derivative, (benzo[d][1,3]dioxol-5-ylmethyl)triethoxysilane , finds applications in materials science. It acts as a coupling agent, promoting adhesion between organic polymers and inorganic surfaces. Researchers use it to modify surfaces, enhance coating durability, and improve material compatibility .

Materials Science and Surface Modification

Silica-Based Materials: The triethoxysilane derivative can be hydrolyzed to form silanol groups, which then condense to create silica-based materials. These materials find use in coatings, adhesives, and sealants. The benzo[d][1,3]dioxole functionality imparts specific properties to the resulting materials, such as improved water repellency, UV resistance, and mechanical strength .

Natural Product Total Synthesis

Aporphine Alkaloids: The compound’s benzo[d][1,3]dioxole structure plays a crucial role in the total synthesis of aporphine alkaloids. Researchers have achieved the first total synthesis of several aporphines, including (S)-(+)-ovigerine and (S)-(+)-N-formylovigerine, using this scaffold. These alkaloids exhibit diverse biological activities, making their efficient synthesis valuable for drug development and chemical biology .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-11(2)13-6-17(22)20(9-19-13)8-16(21)18-7-12-3-4-14-15(5-12)24-10-23-14/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQBPECMBCMRKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

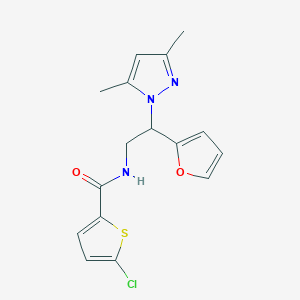

![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)

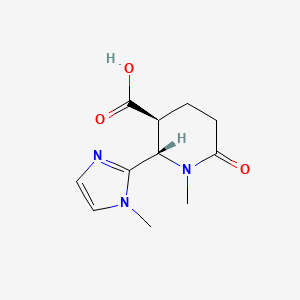

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2608618.png)

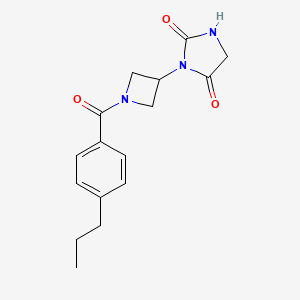

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzamide](/img/structure/B2608623.png)

![3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2608624.png)